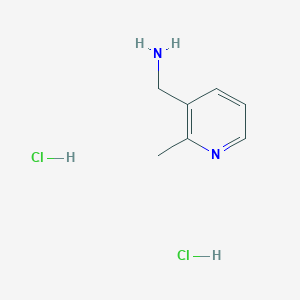

(2-Methylpyridin-3-yl)methanamine dihydrochloride

Descripción general

Descripción

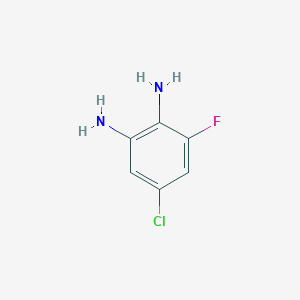

“(2-Methylpyridin-3-yl)methanamine dihydrochloride” is a chemical compound with the molecular formula C7H12Cl2N2 . Its molecular weight is 195.09 . The IUPAC name for this compound is (2-methyl-3-pyridinyl)methanamine dihydrochloride .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridine ring with a methyl group at the 2nd position and a methanamine group at the 3rd position . The compound also has two chloride ions, as indicated by the “dihydrochloride” in its name .Physical and Chemical Properties Analysis

“this compound” is a pale-yellow to yellow-brown solid .Aplicaciones Científicas De Investigación

Catalysis and Polymerization

(2-Methylpyridin-3-yl)methanamine dihydrochloride and its derivatives are utilized in catalytic processes. For instance, zinc(II) complexes bearing related iminopyridines have been synthesized and characterized for their efficiency in initiating the ring-opening polymerization of rac-lactide, showing a preference for heterotactic polylactide (Kwon, Nayab, & Jeong, 2015).

Bioactive Molecule Synthesis

The compound and its variants have been used in synthesizing bioactive molecules. For example, derivatives of (2-Methylpyridin-3-yl)methanamine have been synthesized and evaluated for antibacterial and antifungal activity, showing promising results (Rao, Prasad, & Rao, 2013).

Medicinal Chemistry

In medicinal chemistry, similar compounds have been explored for potential anticonvulsant properties. A series of novel Schiff bases of 3-aminomethyl pyridine were synthesized and screened for anticonvulsant activity, with several compounds showing significant efficacy (Pandey & Srivastava, 2011).

Photocytotoxicity and Imaging

Iron(III) complexes of pyridoxal Schiff bases and modified dipicolylamines, which include derivatives of (2-Methylpyridin-3-yl)methanamine, have been studied for their uptake in cancer cells and photocytotoxicity. These complexes display significant potential in medical imaging and cancer therapy (Basu, Pant, Hussain, Kondaiah, & Chakravarty, 2015).

Organic Chemistry

The compound has also found use in organic chemistry. For instance, (2-Methylpyridin-3-yl)methanamine derivatives were involved in the asymmetric synthesis of 2-(1-aminoalkyl)piperidines, showcasing the compound's versatility in organic synthesis processes (Froelich, Désos, Bonin, Quirion, Husson, & Zhu, 1996).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The signal word for this compound is “Warning” and precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propiedades

IUPAC Name |

(2-methylpyridin-3-yl)methanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2.2ClH/c1-6-7(5-8)3-2-4-9-6;;/h2-4H,5,8H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFSXTTJUSFPTNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=N1)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-Dichloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine](/img/structure/B1427280.png)

![Methyl 4-(1-{[(tert-butoxy)carbonyl]amino}cyclopropyl)benzoate](/img/structure/B1427283.png)

![6-Bromothiazolo[4,5-b]pyridin-2-amine](/img/structure/B1427284.png)

![2-Chloro-4-[(1-methylpiperidin-4-yl)oxy]pyridine](/img/structure/B1427286.png)

![2-(4-Chloro-6-(methylthio)-1H-pyrazolo-[3,4-d]pyrimidin-1-yl)ethanol](/img/structure/B1427290.png)